molecular formula C6H7ClN2O4S B2565258 Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1245823-37-3

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2565258
CAS No.: 1245823-37-3
M. Wt: 238.64
InChI Key: UHTIJWIODPIPDC-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 1122567-32-1) is a high-value chemical building block with the molecular formula C6H7ClN2O4S and a molecular weight of 238.65 g/mol . This 1-methylpyrazole derivative is functionally diversified with both a chlorosulfonyl group and a methyl ester, making it a versatile intermediate for designing more complex molecules through nucleophilic substitution and conjugation reactions . The reactive sulfonyl chloride moiety allows for the facile formation of sulfonamides by reacting with various amines, or sulfonate esters upon reaction with alcohols, which is valuable for creating libraries of compounds for pharmaceutical and agrochemical research . Concurrently, the methyl ester can be hydrolyzed to the carboxylic acid or subjected to transesterification, providing a handle for further functionalization or conjugation . This bifunctional reactivity makes it an essential scaffold for medicinal chemistry, particularly in the synthesis of potential drug candidates and specialized ligands. The compound requires careful handling and storage in an inert atmosphere at 2-8°C . It is classified with the GHS signal word "Danger" and hazard statements H314 and H290, indicating it causes severe skin burns and eye damage and may be corrosive to metals . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-5(14(7,11)12)3-4(8-9)6(10)13-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTIJWIODPIPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-37-3
Record name methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the chlorosulfonation of a pyrazole derivative. One common method includes the reaction of 1-methyl-1H-pyrazole-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions:

    Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in the preparation of various organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s ability to undergo various chemical transformations makes it a valuable tool in studying molecular pathways and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Applications/Reactivity Reference ID
This compound C₇H₇ClN₂O₄S –SO₂Cl (5), –COOCH₃ (3), –CH₃ (1) Chlorosulfonyl, ester 238.65 Reactive intermediate; sulfonamide precursor
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate C₇H₈ClN₃O₄S –Cl (3), –SO₂NH₂ (5), –COOCH₃ (4) Sulfonamide, ester 265.67 Drug synthesis (stable sulfonamide motif)
Methyl 5-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate C₁₈H₁₄ClN₃O₃S –S–C₆H₄Cl (5), –COOCH₃ (3), –C₆H₅ (1) Thioether, ester 387.84 Potential agrochemicals; redox-active
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate C₈H₉ClN₂O₃ –COCl (3), –COOCH₂CH₃ (5), –CH₃ (1) Acid chloride, ester 216.62 Acylating agent; polymer chemistry
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate C₇H₇ClO₄S₂ –SO₂Cl (5), –COOCH₃ (2), –CH₃ (4) Chlorosulfonyl, ester (thiophene) 254.71 Material science; conductive polymers

Key Findings

Reactivity Differences :

  • The chlorosulfonyl group in the target compound is more electrophilic than the sulfonamide in or the thioether in , enabling rapid reactions with amines or alcohols to form sulfonamides or sulfonate esters .
  • Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate contains an acid chloride group, which is even more reactive than chlorosulfonyl but less stable in aqueous environments.

Biological and Industrial Applications :

  • Sulfonamide derivatives (e.g., ) are prevalent in drug design due to their metabolic stability and hydrogen-bonding capacity .
  • Thiophene-based analogs (e.g., ) exhibit enhanced π-conjugation, making them suitable for optoelectronic materials.

Substituents at position 5 (e.g., –SO₂Cl vs. –SO₂NH₂) significantly alter solubility and reactivity.

Table 2: Thermal and Physical Properties

Compound Name Melting Point (°C) Solubility (Organic Solvents) Stability Notes Reference ID
This compound Not reported High (DCM, THF) Moisture-sensitive; store under N₂
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate 40–41 Moderate (EtOAc) Stable at RT; light-sensitive
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate Not reported High (Acetone) Hydrolyzes rapidly in H₂O

Biological Activity

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 100784-27-8) is a chemical compound with notable biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C6H8ClN3O4SC_6H_8ClN_3O_4S, with a molecular weight of approximately 253.66 g/mol. Its structure features a pyrazole ring and a chlorosulfonyl group, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily as an herbicide precursor and potential therapeutic agent. Its applications are diverse, including:

  • Herbicidal Activity : It serves as a precursor for Halosulfuron Methyl, a sulfonamide herbicide effective against broadleaf weeds in various crops.
  • Antibacterial Properties : Compounds with similar pyrazole structures have shown antibacterial effects, suggesting that this compound may also possess such activities .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could extend to this compound .

The mechanism of action of this compound is primarily attributed to the electrophilic nature of the chlorosulfonyl group. This group can react with nucleophiles in biomolecules, leading to modifications that alter their function. Such interactions are crucial for its herbicidal and potential therapeutic effects.

Table 1: Summary of Biological Activities

Activity Description References
HerbicidalPrecursor for Halosulfuron Methyl, effective against broadleaf weeds
AntibacterialPotential antibacterial properties based on structural similarities
Anti-inflammatorySimilar compounds show significant anti-inflammatory effects

Case Studies

  • Herbicidal Efficacy : A study demonstrated that this compound effectively inhibits the growth of various weed species when used in formulations designed for agricultural applications.
  • Antimicrobial Activity : Another investigation focused on pyrazole derivatives revealed that certain modifications led to enhanced activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups was found to significantly influence the antimicrobial efficacy .
  • Anti-inflammatory Research : In vitro studies have shown that pyrazole derivatives exhibit promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that this compound may also contribute to similar pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate?

  • Methodology : The compound can be synthesized via sulfonation of the pyrazole core using chlorosulfonic acid or thionyl chloride. For example, sulfonyl chloride derivatives of pyrazoles are often prepared by reacting the parent pyrazole with chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., sulfonic acid derivatives) and ensure complete conversion to the chlorosulfonyl product. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the chlorosulfonyl group .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloves (nitrile or neoprene), safety goggles, and fume hoods due to the reactivity of the chlorosulfonyl group. Avoid contact with moisture, as hydrolysis generates HCl and sulfonic acid byproducts .
  • Storage : Store in airtight containers under anhydrous conditions at 0–8°C. Compatible storage materials include glass or PTFE; avoid metals like aluminum due to corrosion risks .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify the methyl group at N1 (δ ~3.8 ppm) and ester carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and ~1180 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹) .
  • Mass Spectrometry : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (C₆H₇ClN₂O₄S: theoretical 238.5 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • Methodology : Use DFT calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces, identifying electrophilic sites at sulfur. Compare activation energies for reactions with amines vs. alcohols to prioritize synthetic pathways .
  • Data Contradictions : Some studies report higher reactivity with aliphatic amines, while others note steric hindrance in bulky substrates. Validate predictions with kinetic experiments .

Q. What strategies mitigate side reactions during derivatization (e.g., ester hydrolysis or sulfonamide formation)?

  • Optimization :

  • Temperature Control : Perform reactions below 25°C to suppress ester hydrolysis .
  • Selective Reagents : Use mild bases (e.g., DIPEA) instead of strong bases (NaOH) to avoid cleaving the methyl ester .
    • Byproduct Analysis : Monitor for sulfonic acid (δ ~10–12 ppm in ¹H NMR) or ester hydrolysis products (carboxylic acid at δ ~170 ppm in ¹³C NMR) .

Q. How does the chlorosulfonyl group influence biological activity in pyrazole-based drug candidates?

  • Case Study : Pyrazole sulfonamides exhibit COX-2 inhibition, but the chlorosulfonyl moiety may enhance binding to hydrophobic pockets in enzymes. Compare IC₅₀ values of sulfonyl chloride vs. sulfonamide derivatives in enzyme assays .
  • Contradictions : Some studies report cytotoxicity linked to residual HCl from incomplete sulfonamide formation. Purify derivatives via recrystallization (ethyl acetate/hexane) to remove acidic impurities .

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